molecular formula C12H17Cl2N3S B4870684 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea

1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea

Cat. No.: B4870684
M. Wt: 306.3 g/mol
InChI Key: ZLRASGOBJUFHIT-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a dimethylaminopropyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea typically involves the reaction of 2,3-dichloroaniline with 3-(dimethylamino)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: May be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Could be explored for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea
  • 1-(2,3-Dichlorophenyl)-3-[3-(methylamino)propyl]thiourea
  • 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)ethyl]thiourea

Uniqueness

1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea is unique due to the specific positioning of the dichlorophenyl and dimethylaminopropyl groups, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds may have different substitution patterns or chain lengths, leading to variations in their properties and applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N3S/c1-17(2)8-4-7-15-12(18)16-10-6-3-5-9(13)11(10)14/h3,5-6H,4,7-8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRASGOBJUFHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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